molecular formula C6H13NO2 B8776631 N-(2-methoxyethyl)-N-methylacetamide

N-(2-methoxyethyl)-N-methylacetamide

Cat. No. B8776631
M. Wt: 131.17 g/mol
InChI Key: MOHVAIVJEBBUQK-UHFFFAOYSA-N
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Patent
US07378447B2

Procedure details

Dissolve N-(2-methoxyethyl)methylamine (5.81 g, 65.18 mmol) in 40 mL of pyridine at 0° C. and add acetic anhydride dropwise. After 30 minutes raise the reaction to room temperature and stir for 24 hours. Remove the solvent in vacuo and dissolve the residue in methylene chloride and wash with 5N HCl. Dry the organic layer with magnesium sulfate. Filter and remove the solvent in vacuo to give 4.23 g of crude N-(2-methoxyethyl)-N-methylacetamide. Dissolve this crude material (4.23 g, 32.25 mmol) in 50 mL of toluene and add Lawesson's reagent (6.5197 g, 16.12 mmol) to the mixture. Heat the reaction to 75° C. and allow it to stir for 18 hours. Remove the solvent in vacuo. Triturate the residue with a 1:1 mixture of diethyl ether/pentane three times decanting carefully from the residual solids. Combine the decanted layers and remove the solvent in vacuo to afford 2.13 g of crude N-(2-methoxyethyl)-N-methylthioacetamide. Dissolve this crude material (2.13 g, 14.47 mmol) in 50 mL diethyl ether and add methyl trifluoromethanesulfonate (2.49 g, 15.19 mmol) and allow the reaction to stir for 21 hours. Decant the diethyl ether from the oil and triturate the oil with diethyl ether (3×). Remove any excess diethylether from the oily residue in vacuo to obtain 2.92 g of crude triflic acid salt of (2-methoxyethyl)methyl(1-methylsulfanylethyl)amine as a black oil. Dissolve this black oil (2.92 g, 9.38 mmol) in 50 mL of pyridine and add (R)-(6-amino-2(R)-hydroxyindan-1-yl)carbamic acid tert-butyl ester (2.46 g, 9.31 mmol) and allow the reaction to stir at room temperature for 23 hours. Remove the solvent in vacuo and dissolve the residue in methylene chloride and wash with saturated aqueous sodium hydrogencarbonate. Dry the organic layer with magnesium sulfate. Filter and remove the solvent in vacuo. Purify the residue by Biotage chromatography (10% MeOH/EtOAc to 25% MeOH/EtOAc) to afford 1.304 g of the titled product (37% yield). MS (ES): m/z 378.2 (M+H).
Quantity
5.81 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2]CCNC.[C:7]([O:10][C:11](=O)[CH3:12])(=O)C.[N:14]1[CH:19]=CC=[CH:16][CH:15]=1>>[CH3:7][O:10][CH2:11][CH2:12][N:14]([CH3:19])[C:15](=[O:2])[CH3:16]

Inputs

Step One
Name
Quantity
5.81 g
Type
reactant
Smiles
COCCNC
Name
Quantity
40 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Stirring
Type
CUSTOM
Details
stir for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After 30 minutes raise
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the reaction to room temperature
CUSTOM
Type
CUSTOM
Details
Remove the solvent in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
dissolve the residue in methylene chloride
WASH
Type
WASH
Details
wash with 5N HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the organic layer with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
Filter
CUSTOM
Type
CUSTOM
Details
remove the solvent in vacuo

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
COCCN(C(C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.23 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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